![molecular formula C40H74N2O5 B13436681 [(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cepaciamide A is a fungitoxic compound produced by the bacterium Burkholderia cepacia. It exhibits strong antifungal activity against plant pathogenic fungi such as Botrytis cinerea and Penicillium expansum
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cepaciamide A involves the cultivation of Burkholderia cepacia under specific conditions that promote the production of this compound. The bacterium is typically grown in a nutrient-rich medium, and the compound is extracted from the culture supernatant using organic solvents. The purification process involves several chromatographic techniques to isolate Cepaciamide A in its pure form .
Industrial Production Methods: Industrial production of Cepaciamide A would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve optimizing the growth conditions of Burkholderia cepacia in bioreactors, followed by large-scale extraction and purification processes. The use of bioreactors allows for controlled fermentation conditions, ensuring consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Cepaciamide A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antifungal properties or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions involving Cepaciamide A include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Cepaciamide A depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced antifungal activity, while reduction reactions could produce reduced forms of the compound with different biological properties.
Aplicaciones Científicas De Investigación
Cepaciamide A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a model compound to study the mechanisms of antifungal agents In biology, it serves as a tool to investigate the interactions between fungi and antifungal compoundsIn industry, it is explored for its use in agricultural biocontrol to protect crops from fungal infections .
Mecanismo De Acción
The mechanism of action of Cepaciamide A involves disrupting the cell membrane integrity of fungal cells. This compound interacts with specific molecular targets on the fungal cell membrane, leading to increased permeability and eventual cell death. The exact molecular pathways involved in this process are still under investigation, but it is believed that Cepaciamide A interferes with essential membrane proteins and lipids .
Comparación Con Compuestos Similares
Cepaciamide A is unique among similar compounds due to its strong and broad-spectrum antifungal activity. Similar compounds include Cepaciamide B, which also exhibits antifungal properties but with a different spectrum of activity. Other related compounds produced by Burkholderia cepacia include pyrrolnitrin and cepacidine, both of which have distinct chemical structures and biological activities .
List of Similar Compounds:- Cepaciamide B
- Pyrrolnitrin
- Cepacidine
Propiedades
Fórmula molecular |
C40H74N2O5 |
|---|---|
Peso molecular |
663.0 g/mol |
Nombre IUPAC |
[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate |
InChI |
InChI=1S/C40H74N2O5/c1-3-5-7-9-10-11-12-13-14-18-22-27-35(32-38(44)42-36-28-24-30-41-39(36)45)47-40(46)37(43)29-23-19-16-15-17-21-26-34-31-33(34)25-20-8-6-4-2/h33-37,43H,3-32H2,1-2H3,(H,41,45)(H,42,44)/t33-,34+,35+,36-,37+/m1/s1 |
Clave InChI |
DFIVDLXXMDDJMT-AESTUDHESA-N |
SMILES isomérico |
CCCCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1CCCNC1=O)OC(=O)[C@H](CCCCCCCC[C@H]2C[C@H]2CCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCC(CC(=O)NC1CCCNC1=O)OC(=O)C(CCCCCCCCC2CC2CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)


amine](/img/structure/B13436633.png)


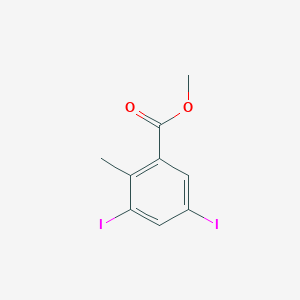
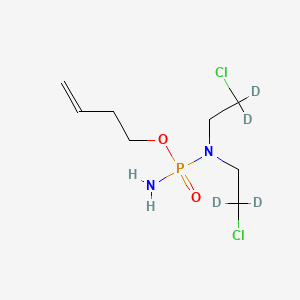
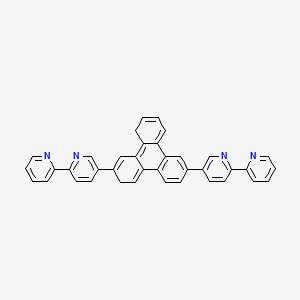
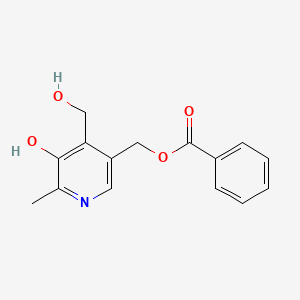
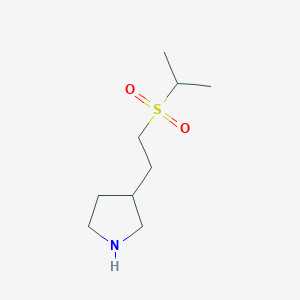

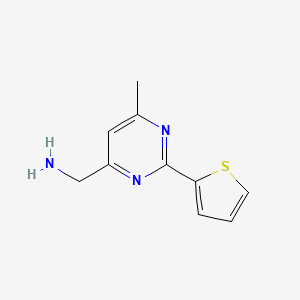
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
